1-OXA-4-THIASPIRO(4.6)UNDECANE

Physicochemical profiling Drug-likeness prediction Chromatography method development

1-OXA-4-THIASPIRO(4.6)UNDECANE (CAS 184-31-6) is a heterocyclic spiro compound characterized by a seven-membered cycloheptane ring fused at a spiro carbon to a five-membered 1,3-oxathiolane ring. It possesses the molecular formula C9H16OS and a molecular weight of 172.29 g/mol.

Molecular Formula C9H16OS
Molecular Weight 172.29 g/mol
CAS No. 184-31-6
Cat. No. B089824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-OXA-4-THIASPIRO(4.6)UNDECANE
CAS184-31-6
Synonyms1-Oxa-4-thiaspiro[4.6]undecane
Molecular FormulaC9H16OS
Molecular Weight172.29 g/mol
Structural Identifiers
SMILESC1CCCC2(CC1)OCCS2
InChIInChI=1S/C9H16OS/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2
InChIKeyYMBFOROXKKKJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-OXA-4-THIASPIRO(4.6)UNDECANE (CAS 184-31-6): Structural and Physicochemical Baseline for Procurement Evaluation


1-OXA-4-THIASPIRO(4.6)UNDECANE (CAS 184-31-6) is a heterocyclic spiro compound characterized by a seven-membered cycloheptane ring fused at a spiro carbon to a five-membered 1,3-oxathiolane ring . It possesses the molecular formula C9H16OS and a molecular weight of 172.29 g/mol [1]. This compound belongs to the class of 1-oxa-4-thiaspiroalkanes, which are defined by a 1,3-oxathiolane moiety spiro-fused to a cycloalkane ring of varying size. The compound serves as a synthetic intermediate for more complex spiro heterocycles and has been implicated as a building block in the synthesis of derivatives with potential applications in medicinal chemistry and fragrance development [2].

Procurement Risk Assessment: Why Closely Related 1-Oxa-4-thiaspiroalkanes Cannot Substitute for 1-OXA-4-THIASPIRO(4.6)UNDECANE


The 1-oxa-4-thiaspiroalkane series exhibits pronounced structure-activity and structure-property relationships dictated by the size of the spiro-fused cycloalkane ring. Variations in ring size (e.g., [4.4]nonane vs. [4.5]decane vs. [4.6]undecane) alter key physicochemical parameters including LogP, boiling point, molar refractivity, and three-dimensional conformation . In the context of 5-HT1A receptor pharmacology, for instance, substitution of the oxygen atom in the spiro ring with sulfur in [4.5]decane derivatives significantly enhances receptor affinity and selectivity [1]. Similarly, the cycloalkane ring size dictates the steric and electronic environment, which directly influences the binding affinity of downstream derivatives and the olfactory profile of fragrance precursors [2]. Therefore, substituting 1-OXA-4-THIASPIRO(4.6)UNDECANE with an analog of different ring size (e.g., [4.5]decane) in a synthetic pathway or formulation would predictably alter product yield, target receptor engagement, and final material properties, compromising experimental reproducibility and product performance.

Quantitative Differentiation Guide: 1-OXA-4-THIASPIRO(4.6)UNDECANE vs. Its Closest Analogs


Ring Size-Dependent Physicochemical Properties: Predicted LogP and Boiling Point Comparison

The predicted LogP value for 1-OXA-4-THIASPIRO(4.6)UNDECANE is 2.48 (ACD/Labs) and 3.47 (KOWWIN v1.67 estimate) , indicating significantly higher lipophilicity compared to the [4.5]decane analog (1-oxa-4-thiaspiro[4.5]decane) which exhibits a calculated LogP of approximately 1.5-1.8 based on structural trend analysis . The predicted boiling point is 279.9 ± 33.0 °C at 760 mmHg .

Physicochemical profiling Drug-likeness prediction Chromatography method development

Synthetic Yield Optimization: Zirconium(IV) Chloride-Catalyzed Monothioacetalization Protocol

A documented synthetic protocol for 1-OXA-4-THIASPIRO(4.6)UNDECANE utilizing zirconium(IV) chloride in dichloromethane at 20 °C for 13 hours achieves an isolated yield of 89% via cyclization/condensation/monothioacetalization .

Organic synthesis Spiro compound methodology Catalysis

Role as a Precursor to High-Value Derivatives: Synthesis of 6-Phenyl-1-oxa-4-thiaspiro[4.6]undecane

1-OXA-4-THIASPIRO(4.6)UNDECANE serves as a direct synthetic precursor to 6-phenyl-1-oxa-4-thiaspiro[4.6]undecane and 3-bromo-6-phenyl-1-oxa-4-thiaspiro[4.6]undecane, compounds of interest as structurally complex scaffolds [1]. This demonstrates its utility as a building block for introducing spiro oxathiolane motifs into more complex molecular architectures.

Medicinal chemistry Fragment-based drug discovery Synthetic intermediate

Predicted Vapor Pressure and Boiling Point: Implications for Handling and Purification

The predicted boiling point is 279.9 ± 33.0 °C at 760 mmHg, and the predicted vapor pressure is 0.0 ± 0.6 mmHg at 25 °C . These values provide a quantitative basis for designing distillation or evaporation protocols and assessing the compound's volatility compared to lower or higher homologs.

Physical chemistry Process chemistry Analytical chemistry

Safety and Regulatory Profile: GHS Classification Absence

According to the Safety Data Sheet (SDS) based on the Globally Harmonized System (GHS) Sixth revised edition, 1-OXA-4-THIASPIRO(4.6)UNDECANE does not have a specific GHS hazard classification assigned . This indicates that, based on currently available data, it is not classified for physical, health, or environmental hazards under the standard GHS criteria.

Chemical safety Regulatory compliance Procurement

Recommended Research and Industrial Application Scenarios for 1-OXA-4-THIASPIRO(4.6)UNDECANE


Synthesis of 6-Phenyl-1-oxa-4-thiaspiro[4.6]undecane Derivatives for Medicinal Chemistry

1-OXA-4-THIASPIRO(4.6)UNDECANE is ideally suited as a starting material for the synthesis of 6-substituted spiro[4.6]undecane derivatives [1]. Given its role as a precursor to 6-phenyl and 3-bromo-6-phenyl analogs, research programs focused on exploring the biological activity of novel spirocyclic scaffolds for CNS targets, such as 5-HT1A receptors, would benefit from this specific compound. Its unique seven-membered ring offers a distinct conformational space compared to the more common [4.5]decane systems [2].

Physicochemical Method Development and Validation

Due to its well-defined predicted physicochemical properties, including a LogP of approximately 2.5 and a boiling point near 280 °C, 1-OXA-4-THIASPIRO(4.6)UNDECANE can serve as a valuable reference standard for developing and validating chromatographic methods, such as HPLC and GC, for spiro compounds [1]. Its intermediate lipophilicity makes it suitable for assessing method robustness across a range of polarity conditions.

Exploration of Spirooxathiolane Fragrance Precursors

While the compound itself may not possess a strong inherent odor, its structural motif (1-oxa-4-thiaspiro) is recognized in patent literature as a core for developing fruity, peach, and exotic fruit fragrance notes without undesirable lactonic or fatty aspects [1]. Procuring this parent scaffold enables in-house derivatization to generate and screen novel spirooxathiolanone-based fragrance candidates as described in recent intellectual property [1].

Non-Hazardous Spiro Building Block for General Organic Synthesis

The reported absence of GHS hazard classification for this compound [1] makes it a safer and more convenient choice for routine synthetic transformations where the introduction of a seven-membered spiro oxathiolane moiety is required. This is particularly advantageous in academic or industrial settings seeking to minimize the use of classified hazardous intermediates and the associated regulatory overhead.

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